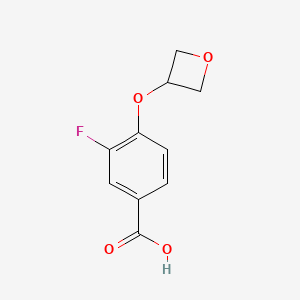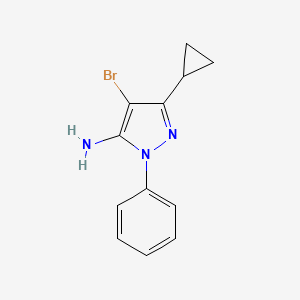
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine
Overview
Description
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Mode of Action
It’s worth noting that pyrazole derivatives are known to have diverse biological activities, which suggests that they may interact with multiple targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological processes, suggesting that they may influence multiple biochemical pathways .
Result of Action
Some studies suggest that pyrazole derivatives can inhibit oxidative phosphorylation and affect calcium uptake
Biochemical Analysis
Biochemical Properties
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazoles are known to exhibit tautomerism, which can influence their reactivity and interactions with biological targets . The compound’s interactions with enzymes and proteins can lead to the formation of stable complexes, affecting the biochemical pathways in which these biomolecules are involved.
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. . The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of acetylcholinesterase, an enzyme crucial for neural transmission .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and alterations in cellular processes. Pyrazoles are known to form stable complexes with their targets, which can modulate the activity of these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazoles can undergo oxidative stress, leading to the formation of reactive oxygen species (ROS) and subsequent cellular damage . The temporal effects of the compound can be assessed through in vitro and in vivo studies, which provide insights into its stability and long-term impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits. For instance, studies have shown that pyrazoles can cause dose-dependent increases in malondialdehyde (MDA) concentration, a biomarker for oxidative stress . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Pyrazoles are known to undergo metabolic transformations, leading to the formation of metabolites that can influence metabolic flux and metabolite levels . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Pyrazoles are known to accumulate in specific tissues, which can influence their localization and activity . Understanding the transport and distribution mechanisms is essential for predicting the compound’s therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Pyrazoles are known to localize in various subcellular regions, which can influence their interactions with biomolecules and their overall biological activity . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination: The next step involves the bromination of the pyrazole ring. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The final step involves the introduction of the amino group at the 5-position of the pyrazole ring. This can be done through a nucleophilic substitution reaction using an amine source.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, including inhibitors and modulators of various biological targets.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with a bromine atom at the 4-position.
3-Cyclopropyl-1-phenyl-1H-pyrazole-5-amine: A similar compound without the bromine atom.
4-Bromo-3-phenyl-1H-pyrazole-5-amine: A similar compound without the cyclopropyl group.
Uniqueness
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine is unique due to the presence of both the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and specificity towards certain biological targets, making it a valuable tool in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-10-11(8-6-7-8)15-16(12(10)14)9-4-2-1-3-5-9/h1-5,8H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTMSEASYQHCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2Br)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221839 | |
| Record name | 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349709-09-6 | |
| Record name | 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349709-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-c]pyrimidin-7-amine](/img/structure/B1396175.png)
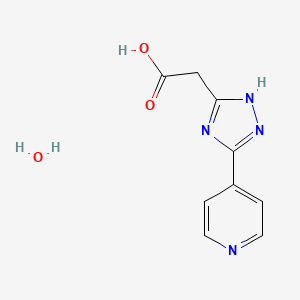
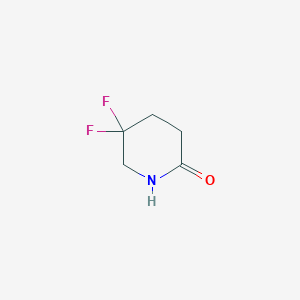

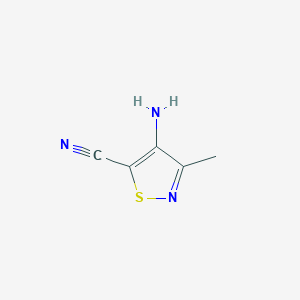
![Spiro[2.3]hexan-1-amine](/img/structure/B1396184.png)
![Spiro[2.3]hexan-4-amine](/img/structure/B1396185.png)
![Bicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B1396186.png)
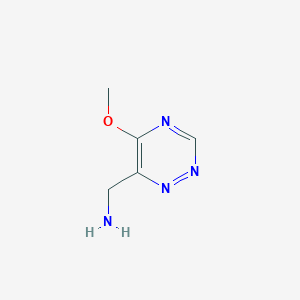
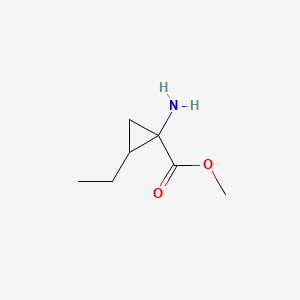
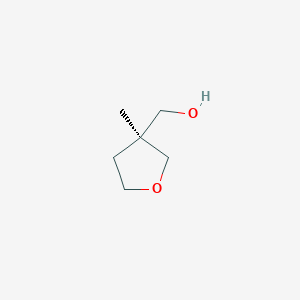
![Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-](/img/structure/B1396192.png)
![3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1396193.png)
